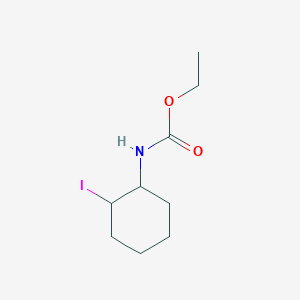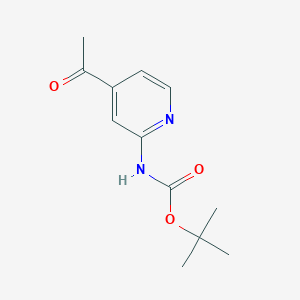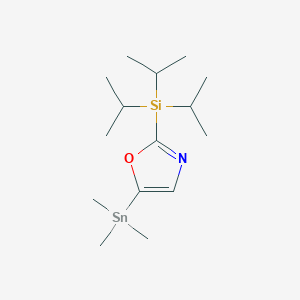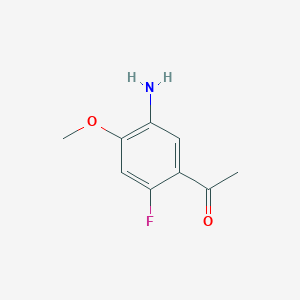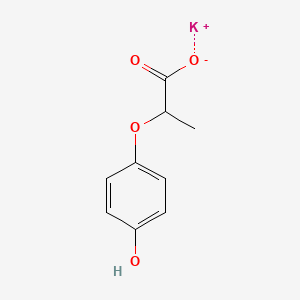
2-(4-Hydroxyphenoxy)propionic acid potassium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Hydroxyphenoxy)propionic acid potassium salt is a chemical compound with the molecular formula C9H9KO4. It is a potassium salt derivative of 2-(4-hydroxyphenoxy)propionic acid, which is a versatile intermediate in organic synthesis. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis typically begins with 4-hydroxyphenol (p-cresol) and propionic acid.
Esterification: The hydroxyl group of 4-hydroxyphenol is first converted to an ester using propionic anhydride or propionic acid in the presence of a strong acid catalyst.
Substitution Reaction: The ester undergoes a nucleophilic substitution reaction with potassium hydroxide to form the potassium salt of 2-(4-hydroxyphenoxy)propionic acid.
Industrial Production Methods:
Batch Process: The compound is produced in batches using reactors where the reaction conditions (temperature, pressure, and pH) are carefully controlled to ensure high yield and purity.
Continuous Process: In industrial settings, a continuous process may be employed to increase production efficiency. This involves a continuous flow of reactants through a reactor system with real-time monitoring and adjustments.
Types of Reactions:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the carboxylic acid group, to form alcohols or other reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the hydroxyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides (Cl-, Br-) and amines (NH3) are used in substitution reactions.
Major Products Formed:
Oxidation Products: Quinones, hydroquinones, and other oxidized derivatives.
Reduction Products: Alcohols and other reduced derivatives.
Substitution Products: Halogenated compounds and amides.
Scientific Research Applications
2-(4-Hydroxyphenoxy)propionic acid potassium salt is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: It is utilized in the development of new drugs and therapeutic agents.
Industry: The compound is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(4-hydroxyphenoxy)propionic acid potassium salt exerts its effects depends on its specific application. For example, in pharmaceuticals, it may act as an enzyme inhibitor or modulator, interacting with specific molecular targets to produce therapeutic effects. The exact pathways and molecular targets involved would vary based on the context of its use.
Comparison with Similar Compounds
2-(4-Hydroxyphenoxy)propionic Acid: The parent acid form without the potassium salt.
2-(4-Hydroxyphenoxy)butyric Acid: A structurally similar compound with a longer carbon chain.
2-(4-Hydroxyphenoxy)acetic Acid: Another related compound with a shorter carbon chain.
Uniqueness: 2-(4-Hydroxyphenoxy)propionic acid potassium salt is unique due to its specific chemical structure, which influences its reactivity and applications. The presence of the potassium ion enhances its solubility and stability, making it more suitable for certain industrial and pharmaceutical applications compared to its non-potassium counterparts.
Properties
IUPAC Name |
potassium;2-(4-hydroxyphenoxy)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4.K/c1-6(9(11)12)13-8-4-2-7(10)3-5-8;/h2-6,10H,1H3,(H,11,12);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHWBAORFZYOJII-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)[O-])OC1=CC=C(C=C1)O.[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9KO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
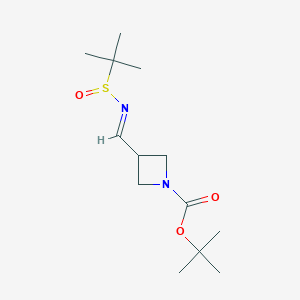
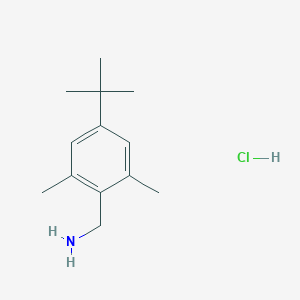
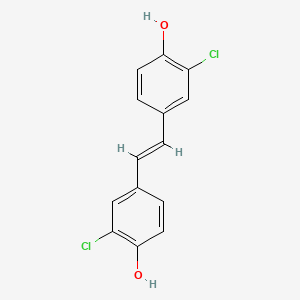

![2,6-diethyl-4-phenyl-1-[(E)-prop-1-enyl]pyridin-1-ium;tetrafluoroborate](/img/structure/B8120525.png)
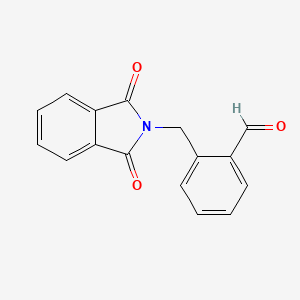

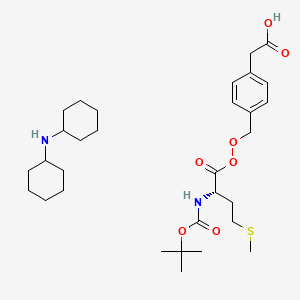
![Methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylate](/img/structure/B8120560.png)

